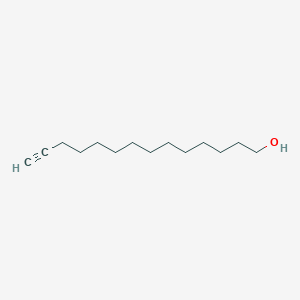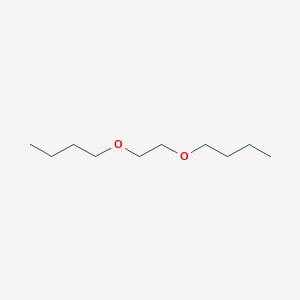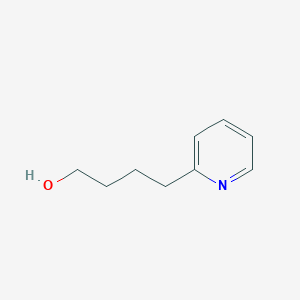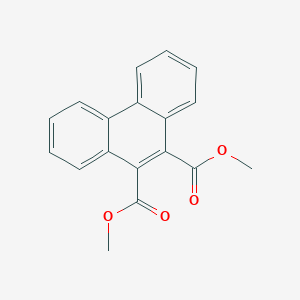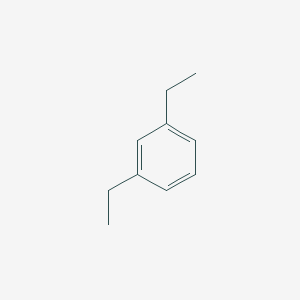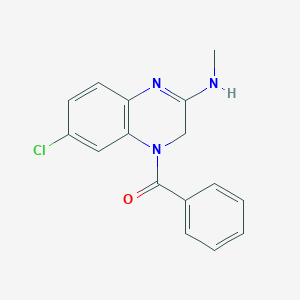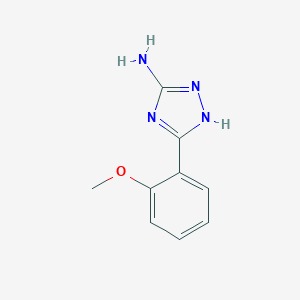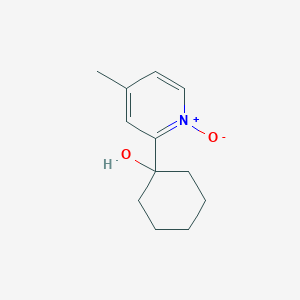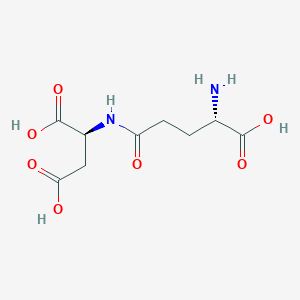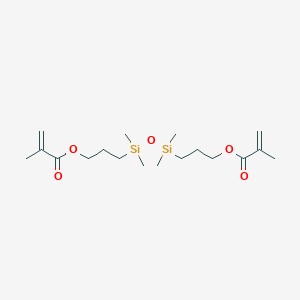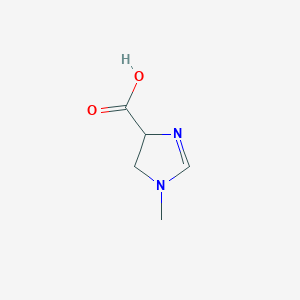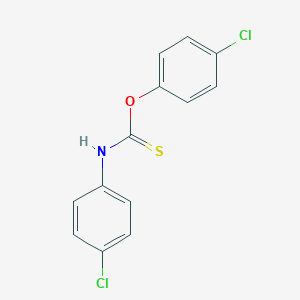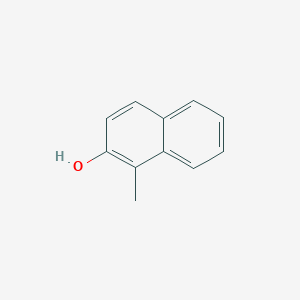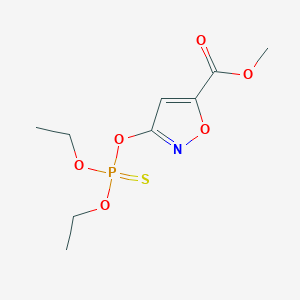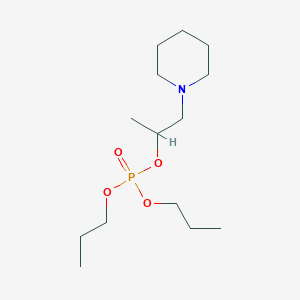
Dipropyl (1-piperidino-2-propyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl (1-piperidino-2-propyl) phosphate, also known as DIPP, is a chemical compound that has been extensively studied for its potential use as a nerve agent antidote. This compound has been found to be effective in protecting against the harmful effects of nerve agents, such as sarin and VX. In
Wirkmechanismus
Dipropyl (1-piperidino-2-propyl) phosphate acts as an acetylcholinesterase reactivator by binding to the active site of the enzyme and removing the phosphate group that has been added by nerve agents. This allows the enzyme to resume its normal function of breaking down acetylcholine, restoring normal nerve function and preventing the harmful effects of nerve agents.
Biochemische Und Physiologische Effekte
Dipropyl (1-piperidino-2-propyl) phosphate has been found to be effective in protecting against the harmful effects of nerve agents in animal models. Studies have shown that Dipropyl (1-piperidino-2-propyl) phosphate can increase survival rates and improve neurological outcomes in animals that have been exposed to nerve agents. Dipropyl (1-piperidino-2-propyl) phosphate has also been found to have a low toxicity profile, making it a promising candidate for further development as a nerve agent antidote.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Dipropyl (1-piperidino-2-propyl) phosphate is its effectiveness in protecting against the harmful effects of nerve agents. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to study in the laboratory. Additionally, Dipropyl (1-piperidino-2-propyl) phosphate has a short half-life, which means that it may need to be administered frequently to maintain its effectiveness.
Zukünftige Richtungen
There are several future directions for research on Dipropyl (1-piperidino-2-propyl) phosphate. One area of focus is the development of more efficient synthesis methods to make it easier to produce and study in the laboratory. Another area of focus is the development of new formulations that can extend the half-life of Dipropyl (1-piperidino-2-propyl) phosphate, making it more effective as a nerve agent antidote. Additionally, further studies are needed to determine the optimal dosing and administration of Dipropyl (1-piperidino-2-propyl) phosphate in order to maximize its effectiveness in protecting against the harmful effects of nerve agents.
Synthesemethoden
Dipropyl (1-piperidino-2-propyl) phosphate can be synthesized through a multi-step process starting with the reaction of 1-piperidin-2-ylpropan-1-one with propyl bromide in the presence of a base, followed by the reaction with dipropyl phosphite. The resulting product is then hydrolyzed to yield Dipropyl (1-piperidino-2-propyl) phosphate.
Wissenschaftliche Forschungsanwendungen
Dipropyl (1-piperidino-2-propyl) phosphate has been extensively studied for its potential use as a nerve agent antidote. Nerve agents are highly toxic chemicals that can cause severe damage to the nervous system, leading to paralysis and even death. Dipropyl (1-piperidino-2-propyl) phosphate has been found to be effective in protecting against the harmful effects of nerve agents by acting as an acetylcholinesterase reactivator. Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that is essential for normal nerve function. Nerve agents inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system. Dipropyl (1-piperidino-2-propyl) phosphate can reactivate acetylcholinesterase, restoring normal nerve function and preventing the harmful effects of nerve agents.
Eigenschaften
CAS-Nummer |
15870-41-4 |
|---|---|
Produktname |
Dipropyl (1-piperidino-2-propyl) phosphate |
Molekularformel |
C14H30NO4P |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
1-piperidin-1-ylpropan-2-yl dipropyl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-4-11-17-20(16,18-12-5-2)19-14(3)13-15-9-7-6-8-10-15/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
CIKKIOHCURROIM-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Kanonische SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



